molecular formula C22H17NO3 B5515707 6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5515707
M. Wt: 343.4 g/mol
InChI Key: NWOOEPPGHWSKDV-UHFFFAOYSA-N
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Description

6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzo[de]isoquinoline core with acetyl and dimethylphenyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions

    Formation of the Benzo[de]isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.

    Addition of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the benzo[de]isoquinoline core is treated with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and dimethylphenyl groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the dimethyl groups, which may alter its chemical and biological properties.

    6-acetyl-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a single methyl group, potentially affecting its reactivity and interactions.

Uniqueness

The presence of both acetyl and 2,5-dimethylphenyl groups in 6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

6-acetyl-2-(2,5-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-12-7-8-13(2)19(11-12)23-21(25)17-6-4-5-16-15(14(3)24)9-10-18(20(16)17)22(23)26/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOOEPPGHWSKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C4C(=C(C=C3)C(=O)C)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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